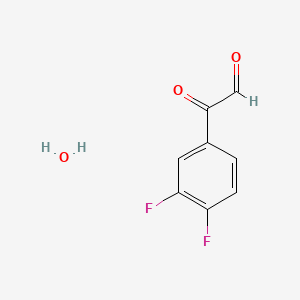
3,4-ジフルオロフェニルグリオキサール水和物
概要
説明
3,4-Difluorophenylglyoxal hydrate is an organic compound with the molecular formula C8H6F2O3. It is a derivative of phenylglyoxal, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its reactivity and is used in various chemical and biological research applications.
科学的研究の応用
3,4-Difluorophenylglyoxal hydrate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving glyoxal derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of enzyme inhibitors and other therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorophenylglyoxal hydrate typically involves the fluorination of phenylglyoxal. One common method is the direct fluorination of phenylglyoxal using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3,4-Difluorophenylglyoxal hydrate may involve a multi-step process starting from commercially available fluorobenzene derivatives. The process includes steps such as nitration, reduction, and subsequent oxidation to introduce the glyoxal functional group. The final product is then purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
3,4-Difluorophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of difluorobenzoic acids.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted phenylglyoxal derivatives.
作用機序
The mechanism of action of 3,4-Difluorophenylglyoxal hydrate involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the glyoxal group, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies to investigate enzyme interactions and reaction mechanisms.
類似化合物との比較
Similar Compounds
Phenylglyoxal: The parent compound without fluorine substitution.
2,4-Difluorophenylglyoxal: A positional isomer with fluorine atoms at the 2 and 4 positions.
3,5-Difluorophenylglyoxal: Another isomer with fluorine atoms at the 3 and 5 positions.
Uniqueness
3,4-Difluorophenylglyoxal hydrate is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological interactions. The 3 and 4 positions on the benzene ring provide a distinct electronic environment, making this compound particularly useful in studies requiring precise control over reactivity and selectivity.
特性
IUPAC Name |
2-(3,4-difluorophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRYIZGMQICGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000729 | |
| Record name | (3,4-Difluorophenyl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79784-34-2 | |
| Record name | Benzeneacetaldehyde, 3,4-difluoro-alpha-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4-Difluorophenyl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




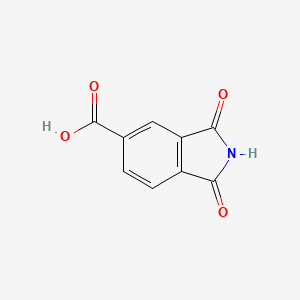
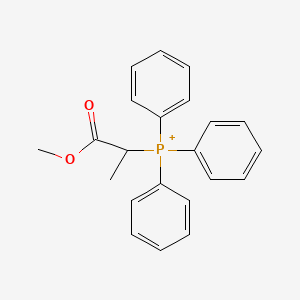

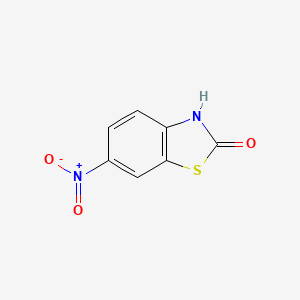
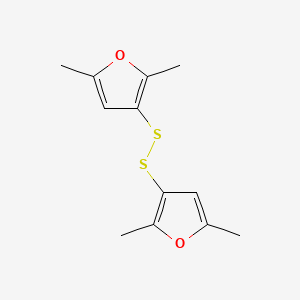
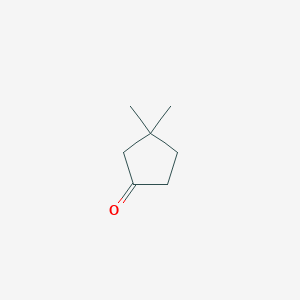
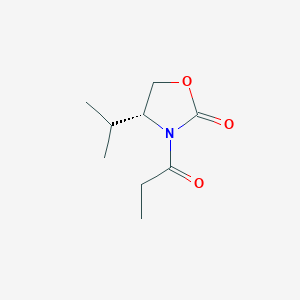
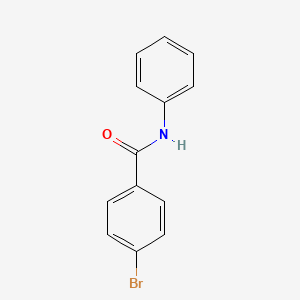
![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)

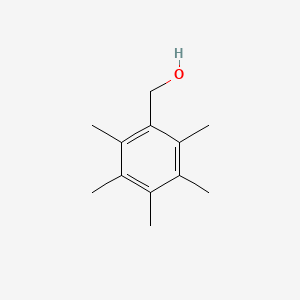
![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1585630.png)
